Disodium 2,5-thiophenedicarboxylate
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Overview
Description
Disodium 2,5-thiophenedicarboxylate is an organic compound with the molecular formula C₆H₂Na₂O₄S It is a disodium salt of 2,5-thiophenedicarboxylic acid, featuring a thiophene ring substituted with two carboxylate groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 2,5-thiophenedicarboxylate can be synthesized through several methods. One common approach involves the neutralization of 2,5-thiophenedicarboxylic acid with sodium hydroxide. The reaction typically proceeds as follows:
Dissolution: Dissolve 2,5-thiophenedicarboxylic acid in water.
Neutralization: Add a stoichiometric amount of sodium hydroxide to the solution.
Crystallization: Allow the solution to crystallize, yielding this compound.
The reaction conditions are generally mild, often conducted at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Neutralization: Large quantities of 2,5-thiophenedicarboxylic acid are neutralized with sodium hydroxide in industrial reactors.
Purification: The resulting solution is purified through filtration and crystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,5-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Disodium 2,5-thiophenedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which disodium 2,5-thiophenedicarboxylate exerts its effects depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Chemical Reactions: Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and carboxylate groups.
Comparison with Similar Compounds
Disodium 2,5-thiophenedicarboxylate can be compared with other thiophene derivatives:
2,5-Thiophenedicarboxylic Acid: The parent acid form, which lacks the sodium ions.
2-Thiophenecarboxylic Acid: A similar compound with only one carboxylate group.
3,4-Thiophenedicarboxylic Acid: A positional isomer with carboxylate groups at the 3 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in various research applications.
Properties
Molecular Formula |
C6H4Na2O4S |
---|---|
Molecular Weight |
218.14 g/mol |
InChI |
InChI=1S/C6H4O4S.2Na/c7-5(8)3-1-2-4(11-3)6(9)10;;/h1-2H,(H,7,8)(H,9,10);; |
InChI Key |
FANZMNFGDYXQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
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